Cas no 1260778-72-0 (4-(2-Chloroethyl)benzonitrile)

4-(2-Chloroethyl)benzonitrile is a versatile organic compound featuring a benzonitrile core substituted with a 2-chloroethyl group at the para position. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The chloroethyl moiety offers reactivity for further functionalization, while the nitrile group provides a handle for additional transformations such as hydrolysis or reduction. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses. The compound is typically handled under controlled conditions due to its reactive functional groups, making it suitable for use in research and industrial applications requiring precise chemical modifications.
4-(2-Chloroethyl)benzonitrile structure
4-(2-Chloroethyl)benzonitrile structure
Product name:4-(2-Chloroethyl)benzonitrile
CAS No:1260778-72-0
MF:C9H8ClN
MW:165.619521141052
CID:1038307
PubChem ID:22114292

4-(2-Chloroethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Chloroethyl)benzonitrile
    • AKOS014196890
    • A889786
    • DTXSID40622528
    • SCHEMBL7523258
    • 1260778-72-0
    • MDL: MFCD12756714
    • Inchi: InChI=1S/C9H8ClN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2
    • InChI Key: SCDLDNNUCNWTQH-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)C#N)CCCl

Computed Properties

  • Exact Mass: 165.0345270g/mol
  • Monoisotopic Mass: 165.0345270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 23.8Ų

4-(2-Chloroethyl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A620198-1g
4-(2-Chloroethyl)benzonitrile
1260778-72-0 95+%
1g
$221.0 2024-04-25
Alichem
A019095022-1g
4-(2-Chloroethyl)benzonitrile
1260778-72-0 95%
1g
$405.48 2023-09-03
Crysdot LLC
CD12167973-1g
4-(2-Chloroethyl)benzonitrile
1260778-72-0 95+%
1g
$455 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1802338-1g
4-(2-Chloroethyl)benzonitrile
1260778-72-0 98%
1g
¥2011.00 2024-08-09

Additional information on 4-(2-Chloroethyl)benzonitrile

4-(2-Chloroethyl)benzonitrile (CAS No. 1260778-72-0): A Comprehensive Overview

4-(2-Chloroethyl)benzonitrile, identified by the CAS number 1260778-72-0, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its benzonitrile moiety and a 2-chloroethyl substituent, has garnered attention due to its unique chemical properties and potential uses in drug discovery, materials science, and synthetic chemistry. Recent advancements in its synthesis and characterization have further highlighted its importance in modern chemical research.

The structure of 4-(2-Chloroethyl)benzonitrile consists of a benzene ring substituted with a nitrile group at the para position and a 2-chloroethyl group at the meta position. This arrangement imparts the molecule with distinct electronic and steric properties, making it suitable for various chemical transformations. The nitrile group, being electron-withdrawing, enhances the reactivity of the benzene ring towards electrophilic substitution reactions. Meanwhile, the 2-chloroethyl group introduces a degree of flexibility and can act as a leaving group in certain reactions, facilitating nucleophilic substitutions.

Recent studies have explored the synthesis of 4-(2-Chloroethyl)benzonitrile through various routes, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. These methods have been optimized to improve yield and selectivity, making the compound more accessible for large-scale production. For instance, researchers have reported the use of Lewis acids such as AlCl3 to catalyze the Friedel-Crafts alkylation reaction, enabling efficient formation of the desired product.

In terms of applications, 4-(2-Chloroethyl)benzonitrile has been utilized as an intermediate in the synthesis of pharmaceutical agents. Its ability to undergo further functionalization makes it a valuable building block in drug discovery programs targeting various therapeutic areas. For example, recent research has demonstrated its use in the synthesis of potential anticancer agents through Suzuki-Miyaura coupling reactions.

Beyond pharmaceutical applications, 4-(2-Chloroethyl)benzonitrile has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of conductive polymers or semiconducting materials. Researchers have explored its incorporation into polymer frameworks to enhance electrical conductivity without compromising mechanical properties.

The environmental impact of 4-(2-Chloroethyl)benzonitrile has also been a topic of interest. Studies have examined its biodegradation pathways under various conditions, providing insights into its environmental fate and potential risks. These findings are crucial for ensuring safe handling and disposal practices during industrial applications.

In conclusion, 4-(2-Chloroethyl)benzonitrile, with its CAS number 1260778-72-0, stands as a significant compound in contemporary chemical research. Its diverse applications, coupled with ongoing advancements in synthesis and characterization techniques, underscore its importance across multiple disciplines. As research continues to uncover new potentials for this compound, it is poised to play an increasingly vital role in both academic and industrial settings.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1260778-72-0)4-(2-Chloroethyl)benzonitrile
A889786
Purity:99%
Quantity:1g
Price ($):199.0